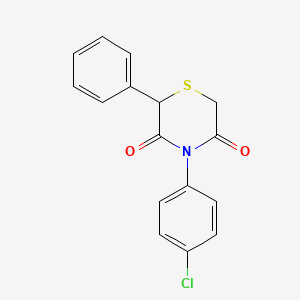
4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione (4CPTMD) is an organic compound with a wide range of applications in the scientific and medical fields. It is a cyclic thiomorpholine derivative with a chlorophenyl group attached to the nitrogen atom. 4CPTMD has a variety of properties that make it highly suitable for use in research and development. It is a stable compound with a low melting point, and it is soluble in a variety of organic solvents. It has a low toxicity, making it safe for use in laboratory experiments.
Scientific Research Applications
Synthesis and Structural Analysis
One area of application involves the synthesis and structural analysis of chlorophenyl compounds. For instance, the synthesis and crystal structure of related chlorophenyl compounds have been explored, providing a foundation for understanding how substitutions on the phenyl ring influence molecular structure and interactions. Studies like those conducted by Lastovickova et al. (2018) and others highlight the importance of chlorophenyl derivatives in crystallography and material science, offering insights into molecular design and interaction mechanisms that could be relevant to the compound of interest (Lastovickova, La Scala, & Sausa, 2018).
Oxidizing Agent Properties
Chlorophenyl compounds have been investigated for their role as oxidizing agents. Zolfigol et al. (2006) described the use of a chlorophenyl-triazole-dione derivative as an effective oxidizing agent under mild conditions, suggesting potential chemical synthesis and catalytic applications for similar compounds (Zolfigol, Azarifar, Mallakpour, Mohammadpoor‐Baltork, Forghaniha, Maleki, & Abdollahi-Alibeik, 2006).
Antimicrobial and Antifungal Activity
Compounds with chlorophenyl groups have been evaluated for their antimicrobial and antifungal activities. The synthesis of novel antibacterial agents featuring the chlorophenyl motif, as researched by Sheikh et al. (2009), underscores the potential of chlorophenyl derivatives in developing new antimicrobial therapies (Sheikh, Ingle, & Juneja, 2009).
Photoluminescence and Electronic Applications
The photoluminescent properties of chlorophenyl-containing compounds, as investigated by Beyerlein and Tieke (2000), indicate potential applications in materials science, particularly in the development of organic electronic and photovoltaic devices (Beyerlein & Tieke, 2000).
Anticancer and Antitubercular Activities
Exploratory research into the anticancer and antitubercular properties of chlorophenyl derivatives, such as the work by Samala et al. (2014) and others, highlights the therapeutic potential of these compounds in treating various diseases (Samala, Kakan, Nallangi, Devi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014).
properties
IUPAC Name |
4-(4-chlorophenyl)-2-phenylthiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c17-12-6-8-13(9-7-12)18-14(19)10-21-15(16(18)20)11-4-2-1-3-5-11/h1-9,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKBLAONALFJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

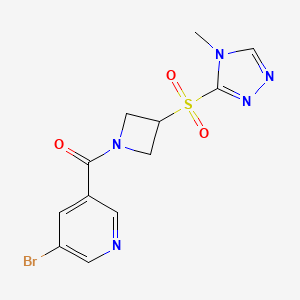
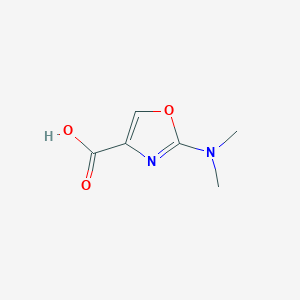
![6-(3-Fluorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2626855.png)
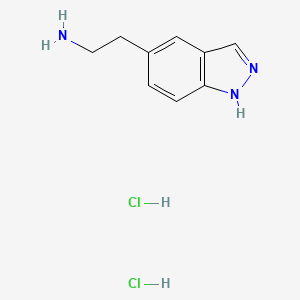
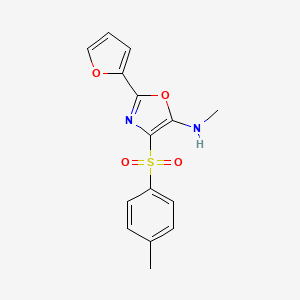
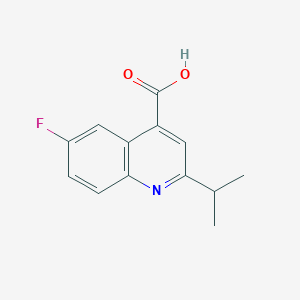
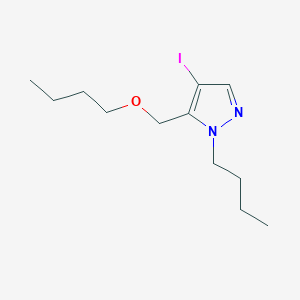
![N-(2-chlorobenzyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2626860.png)
![1-(2-methoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2626863.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2626866.png)
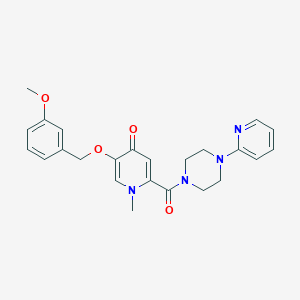
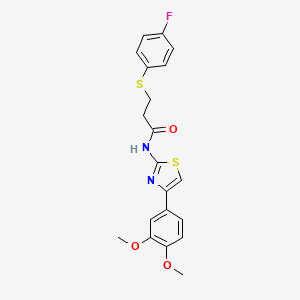
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2626869.png)
![1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2626870.png)